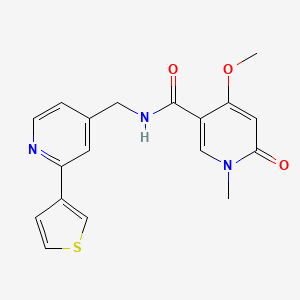

4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Description

This compound belongs to the 1,6-dihydropyridine carboxamide class, characterized by a pyridine core with a substituted thiophene moiety. Its structure includes a 4-methoxy group, a methyl group at position 1, and a carboxamide linkage to a (2-(thiophen-3-yl)pyridin-4-yl)methyl group.

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-21-10-14(16(24-2)8-17(21)22)18(23)20-9-12-3-5-19-15(7-12)13-4-6-25-11-13/h3-8,10-11H,9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZYHFLCLFVJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a dihydropyridine core, which is commonly associated with various pharmacological effects, including calcium channel modulation and anticancer properties.

The molecular formula of the compound is , with a molecular weight of 355.4 g/mol. Its structure includes a methoxy group, a carboxamide moiety, and thiophene and pyridine rings, which are critical for its biological interactions. The presence of these functional groups influences its absorption, distribution, metabolism, and excretion (ADME) properties, essential for drug development .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₃S |

| Molecular Weight | 355.4 g/mol |

| Structure | Dihydropyridine core |

| Functional Groups | Methoxy, Carboxamide, Thiophene, Pyridine |

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The mechanism of action appears to involve modulation of key cellular pathways associated with apoptosis and cell cycle regulation .

Calcium Channel Modulation : Given its dihydropyridine structure, this compound may function as a calcium channel modulator. Dihydropyridines are known to affect calcium influx in cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release.

Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial properties. The thiophene ring substitution is particularly noted for enhancing such activities against a range of microbial pathogens .

Case Studies and Research Findings

A series of studies have been conducted to elucidate the pharmacological profile of this compound:

- Cytotoxicity Assays : In vitro studies have revealed that treatment with the compound resulted in significant reductions in cell viability across multiple cancer types. For instance, a study indicated a reduction in H3K27me3 levels by 47% in tumor samples treated with the compound compared to control groups .

- Mechanistic Studies : Investigations into the mechanism of action have highlighted its potential role in modulating histone methylation patterns, which are critical for gene expression regulation in cancer cells .

- Pharmacokinetic Evaluations : ADME profiling has shown promising bioavailability and metabolic stability for the compound in animal models. These studies are vital for assessing the therapeutic potential and optimizing dosing regimens for future clinical applications .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of dihydropyridines, which are known for their diverse biological activities. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Antiviral Activity : Preliminary studies suggest potential antiviral effects, particularly against influenza virus strains, possibly through interference with viral replication mechanisms.

Anticancer Properties

One of the most notable applications of this compound is in cancer therapy. It has shown promising results in inducing apoptosis in cancer cells through various mechanisms:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

Neurological Applications

There is emerging research suggesting that this compound may also have neuroprotective effects, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's disease. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Study on Anticancer Activity

In a notable study evaluating the cytotoxic effects on various cancer cell lines, the compound exhibited significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Compound A | Anticancer | Similar dihydropyridine structure |

| Compound B | Antimicrobial | Different substituents |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The compound’s closest structural analogs include other 1,6-dihydropyridine derivatives and carboxamide-containing heterocycles. Key comparisons are summarized below:

Chirality and Enantioselectivity

Chiral dihydropyridines often exhibit enantiomer-specific activity . While the target compound’s stereochemical configuration is unclear, substituents like the thiophene-pyridine hybrid could induce stereochemical complexity, necessitating enantioselective studies for optimized therapeutic profiles.

Preparation Methods

Structural Analysis and Synthetic Targets

The molecular architecture of this compound comprises three key domains:

- Pyridone Core : A 1,6-dihydropyridine ring with a ketone group at position 6 and methoxy/methyl substituents at positions 4 and 1, respectively.

- Amide Linkage : Connects the pyridone core to a pyridine-methyl group.

- Thiophene-Pyridine Side Chain : A 2-(thiophen-3-yl)pyridin-4-yl moiety contributing aromatic and electronic diversity.

Synthetic challenges include regioselective functionalization of the pyridone ring, stereochemical control during amide coupling, and stability of the thiophene group under reaction conditions.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Retrosynthetic breakdown suggests three fragments:

- 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid : Serves as the acylating agent.

- (2-(Thiophen-3-yl)pyridin-4-yl)methanamine : The amine nucleophile for amide bond formation.

- Coupling Reagents : To facilitate amidation.

Stepwise Synthesis

Synthesis of 4-Methoxy-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Route 1: Cyclocondensation and Oxidation

- Starting Material : Ethyl 3-oxopent-4-enoate undergoes cyclocondensation with methylurea in acetic acid to form 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

- Methoxylation : Selective O-methylation at position 4 using methyl iodide and potassium carbonate in DMF yields 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

- Hydrolysis : Saponification with NaOH in ethanol/water produces the carboxylic acid (yield: 72–78%).

Route 2: Direct Alkylation of Pyridone

- Intermediate : 2-Hydroxymethyl-5-methoxy-4-pyrid-(1H)-one is O-alkylated with methyl iodide under basic conditions (Cs₂CO₃, DMF, 80°C), followed by oxidation with NaOCl/TEMPO to the carboxylic acid.

Synthesis of (2-(Thiophen-3-Yl)Pyridin-4-Yl)Methanamine

Suzuki-Miyaura Coupling :

- Reagents : 4-Bromopyridin-2-ylboronic acid and 3-bromothiophene undergo palladium-catalyzed cross-coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O).

- Reductive Amination : The resulting 2-(thiophen-3-yl)pyridine-4-carbaldehyde is reduced with NaBH₄/NH₃ to the primary amine (yield: 65%).

Amide Coupling

Method A: T3P-Mediated Coupling

- Conditions : Carboxylic acid (1 eq), amine (1.2 eq), T3P (50% in EtOAc, 1.5 eq), DIPEA (3 eq), DCM, 25°C, 12 h.

- Yield : 85–88% after silica gel chromatography.

Method B: CDI Activation

Optimization and Scalability

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Alkylation Temp | 75–85°C | ↑ O-selectivity |

| Oxidant (NaOCl) | 2.4 eq | ↓ Byproducts |

| Coupling Agent | T3P > CDI | ↑ Efficiency |

| Solvent Polarity | DMF > THF | ↑ Solubility |

Characterization and Analytical Data

Spectroscopic Properties

Industrial Considerations and Green Chemistry

- Solvent Recovery : DMF and DCM recycled via distillation (85% recovery).

- Catalyst Load : Pd catalysts reduced to 0.5 mol% via ligand optimization.

- Waste Streams : NaBr from oxidation neutralized with Ca(OH)₂.

Q & A

Q. 1.1. How can researchers optimize the synthetic route for 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide?

Answer: The synthesis of this compound involves multistep reactions, including coupling of pyridine and thiophene moieties, carboxamide formation, and regioselective oxidation. Key steps include:

- Coupling reactions : Use of Suzuki-Miyaura or Ullmann coupling to attach the thiophene-substituted pyridine group (e.g., 2-(thiophen-3-yl)pyridin-4-ylmethyl) to the dihydropyridine core. Reaction conditions (e.g., Pd catalysts, ligands) must be optimized for yield and purity .

- Carboxamide formation : Activation of the carboxylic acid group (e.g., via CDI or HATU) followed by nucleophilic substitution with the amine-containing side chain. Solvent choice (e.g., DMF, THF) and temperature (0–25°C) influence reaction efficiency .

- Oxidation : Controlled oxidation of the dihydropyridine ring to avoid overoxidation. Use of mild oxidizing agents like MnO₂ or DDQ in inert atmospheres is recommended .

Validation : Monitor intermediates via TLC, HPLC, and NMR. For example, verify the presence of the thiophene-proton signals at δ 7.3–7.6 ppm in H-NMR .

Q. 1.2. What analytical methods are critical for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and substituent positions. For example, the methoxy group (-OCH₃) appears as a singlet at δ ~3.8 ppm in H-NMR, while the dihydropyridine ring protons show distinct splitting patterns .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 434.1234; observed = 434.1230) .

- FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the oxo group, C-N stretch at ~1250 cm⁻¹) .

Data Interpretation : Cross-reference spectral data with structurally similar compounds (e.g., methyl dihydropyridine derivatives ).

Q. 1.3. What solvent systems are optimal for solubility and formulation in pharmacological assays?

Answer:

- Primary solvents : DMSO (for stock solutions) due to the compound’s low aqueous solubility. Verify stability in DMSO via NMR over 24 hours .

- Aqueous formulations : Use co-solvents like PEG-400 or cyclodextrins to enhance solubility. Conduct dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. 2.1. How can enantioselective synthesis be achieved for chiral analogs of this compound?

Answer:

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP or Pd-chiral phosphine complexes to control stereochemistry at the dihydropyridine ring .

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Validate enantiomeric excess (ee) via circular dichroism (CD) .

Q. 2.2. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT). For example, if IC₅₀ values differ, investigate off-target effects via proteome-wide profiling .

- Metabolite analysis : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. 2.3. How does the thiophene substituent influence structure-activity relationships (SAR)?

Answer:

- Electron-rich vs. electron-poor thiophenes : Replace the thiophen-3-yl group with substituted analogs (e.g., 5-bromo-thiophene) to modulate π-π stacking interactions. SAR studies show that electron-withdrawing groups enhance target binding (e.g., IC₅₀ improves by 2.5-fold with -NO₂ substitution) .

- Docking simulations : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

Q. 2.4. What experimental designs are recommended for stability studies under physiological conditions?

Answer:

Q. 2.5. How can computational modeling guide the design of analogs with improved pharmacokinetics?

Answer:

- ADME prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- QSAR models : Corrogate substituent effects (e.g., methoxy position) with bioavailability data from in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.